![molecular formula C6H11ClN2S B2674091 [(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 90084-53-0](/img/structure/B2674091.png)
[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” were not found in the retrieved papers.Scientific Research Applications
-
Antioxidant Activity
- Field: Pharmaceutical Chemistry
- Application: A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
- Method: The antioxidant properties were evaluated using the IC50 values .
- Results: Some of the synthesized compounds showed potent antioxidant activity .
-
Anticancer Activity
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been studied for their potential anticancer activity .
- Method: The anticancer activity is typically evaluated using in vitro and in vivo models .
- Results: Some thiazole derivatives have shown promising results in preclinical studies .
-
Antimicrobial Activity
- Field: Pharmaceutical Chemistry
- Application: Thiazole derivatives have been used as antimicrobial agents .
- Method: The antimicrobial activity is typically evaluated using in vitro assays against a range of bacterial and fungal strains .
- Results: Some thiazole derivatives have shown potent antimicrobial activity .
-
Antimicrobial Activity
- Field: Pharmaceutical Chemistry
- Application: Thiazole derivatives have been used as antimicrobial agents .
- Method: The antimicrobial activity is typically evaluated using in vitro assays against a range of bacterial and fungal strains .
- Results: Some thiazole derivatives have shown potent antimicrobial activity .
-
Anti-Alzheimer Activity
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been studied for their potential anti-Alzheimer activity .
- Method: The anti-Alzheimer activity is typically evaluated using in vitro and in vivo models .
- Results: Some thiazole derivatives have shown promising results in preclinical studies .
-
Antihypertensive Activity
-
Photosensitizers
-
Rubber Vulcanization
- Field: Industrial Chemistry
- Application: Thiazole derivatives have been used in the process of rubber vulcanization .
- Method: Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives .
- Results: Thiazole derivatives have been found to be effective vulcanizing agents .
-
Light-Emitting Diodes (LEDs)
properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4-5(2)9-6(3-7)8-4;/h3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYJPZQJYYCRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 52983541 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

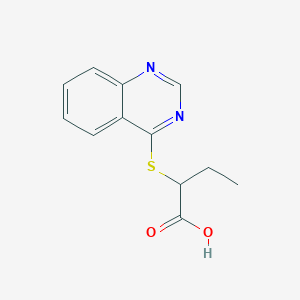
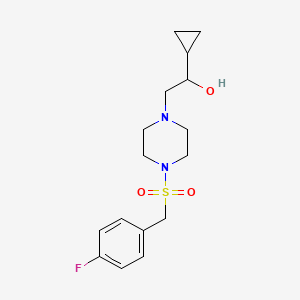
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)
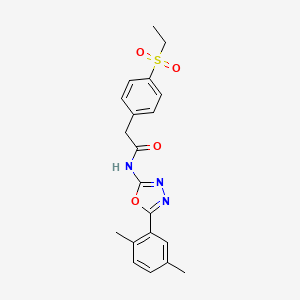
![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)
![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)

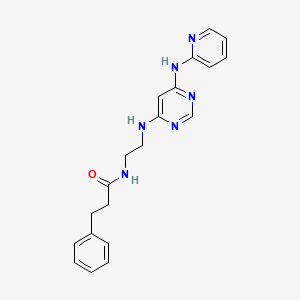
![1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2674019.png)
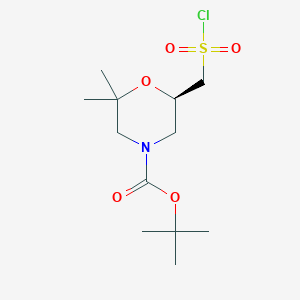
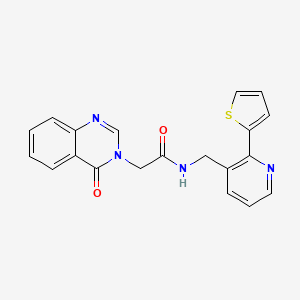
![7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2674027.png)
![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)